(3Z)-3-(2-(2,4-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(2-(2,4-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-(2,4-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, thiazole derivatives, and indole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-(2-(2,4-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole structures may exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds are known for their diverse pharmacological properties.
Dichloroaniline Derivatives: These compounds may share similar chemical reactivity and biological effects.
Uniqueness
The uniqueness of (3Z)-3-(2-(2,4-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H11Cl2N3O2S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dichlorophenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-23-13-5-3-2-4-10(13)14(17(23)25)15-16(24)22-18(26-15)21-12-7-6-9(19)8-11(12)20/h2-8H,1H3,(H,21,22,24)/b15-14- |
InChI Key |
PDWSZQLZOHPNSI-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=C(C=C(C=C4)Cl)Cl)S3)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=C(C=C(C=C4)Cl)Cl)S3)C1=O |
Origin of Product |
United States |
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